molecular formula C15H14FN5O2S B2454847 4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034304-65-7

4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2454847
CAS No.: 2034304-65-7
M. Wt: 347.37
InChI Key: VJAFSVSBYXXREN-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a sophisticated synthetic hybrid molecule designed for pharmaceutical and biochemical research. This compound integrates multiple privileged pharmacophores, including a fluorinated benzenesulfonamide and a pyridyl-triazole system, making it a valuable scaffold for probing biological targets and developing novel therapeutic agents. The core structural element, the 4-fluoro-2-methylbenzenesulfonamide group, is a recognized building block in medicinal chemistry. The strategic incorporation of a fluorine atom is a well-established strategy to fine-tune a molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets . The sulfonamide functional group itself is a key motif in many enzyme inhibitors and drugs, capable of forming critical hydrogen bonds with active sites. The molecule's 1,2,3-triazole linker, connected to a pyridin-4-yl group, is typically constructed via click chemistry, ensuring synthetic efficiency and stability. The 1,2,3-triazole ring can act as a bioisostere for amide bonds or other functional groups, contributing to the molecule's overall rigidity and potential for hydrogen bonding . Furthermore, the pyridine ring introduces a nitrogen-containing heterocycle that can enhance water solubility and serve as a key recognition element for binding to enzymatic pockets. Research Applications: This compound is of significant interest in medicinal chemistry for the discovery and optimization of new biologically active molecules. Its complex structure suggests potential as a precursor or intermediate in synthesizing larger, more complex drug candidates. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in areas where sulfonamides and azoles have known activity. The presence of both sulfonamide and triazole motifs, which are found in various antifungal and enzyme-inhibiting drugs , makes it a compelling candidate for screening against a panel of biological targets, such as urease, α-glucosidase, and α-amylase . It is strictly for research use in a laboratory setting.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-11-8-12(16)2-3-15(11)24(22,23)18-9-13-10-21(20-19-13)14-4-6-17-7-5-14/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAFSVSBYXXREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including its synthesis, pharmacological properties, and implications for drug discovery.

Synthesis

The synthesis of this compound typically involves the coupling of 4-fluoro-2-methylbenzenesulfonyl chloride with a pyridin-4-yl triazole derivative. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . For example, a study reported minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL against these pathogens, suggesting that it could be a candidate for treating infections caused by resistant bacteria .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was tested against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells, showing IC50 values in the low micromolar range (10–20 µM). This suggests that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Enzyme Inhibition

The compound also acts as an inhibitor of specific enzymes relevant in disease pathology. Notably, it has been reported to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition constant (Ki) was determined to be in the nanomolar range, indicating strong binding affinity .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is often influenced by their chemical structure. The presence of the triazole ring and pyridine moiety appears to enhance both antimicrobial and anticancer activities. Modifications to the substituents on the aromatic rings can lead to variations in potency, highlighting the importance of SAR studies in optimizing these compounds for therapeutic use .

Case Studies

  • Antibacterial Efficacy : A recent study evaluated a series of triazole-based sulfonamides against multi-drug resistant bacterial strains. The results indicated that compounds similar to this compound exhibited enhanced activity compared to traditional antibiotics .
  • Anticancer Activity : In another investigation focused on cancer treatment, derivatives of this compound were subjected to high-throughput screening against various cancer cell lines. The promising candidates were further analyzed for their mechanism of action, revealing potential pathways involved in apoptosis and cell cycle regulation .

Scientific Research Applications

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of benzenesulfonamides exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of the triazole moiety was found to enhance this activity significantly, making it a promising candidate for developing new antibiotics .
  • Antifungal Properties : Research has shown that compounds similar to 4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide possess antifungal properties effective against strains such as Candida albicans. The triazole group has been linked to improved efficacy against fungal infections .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that the compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies utilized quantitative structure–activity relationship (QSAR) models to optimize the compound's structure for enhanced anticancer activity .
  • Molecular Hybridization : Recent research focused on synthesizing hybrid compounds that combine the sulfonamide structure with other bioactive moieties. These hybrids demonstrated improved cytotoxicity and selectivity towards cancer cells compared to traditional chemotherapeutics .

Summary of Findings

The compound This compound shows promise across various therapeutic areas:

ApplicationMechanism of ActionNotable Findings
AntimicrobialInhibition of dihydropteroate synthaseEffective against Gram-positive and Gram-negative bacteria
AntifungalDisruption of fungal cell wall synthesisActive against Candida albicans with MIC values ≤ 25 µg/mL
AnticancerInhibition of carbonic anhydraseSignificant cytotoxicity in MCF-7 and HCT-116 cell lines

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring with fluorine at position 4 undergoes substitution reactions under basic conditions:

Reaction Nucleophile Conditions Product Yield
Fluorine replacementPiperidineK₂CO₃/DMF, 80°C, 12 hr4-piperidinyl analog68%
Fluorine replacementSodium methoxideMeOH reflux, 6 hr4-methoxy derivative72%
Fluorine replacementBenzylamineEt₃N/THF, 60°C, 8 hr4-(benzylamino) variant61%

Key observation : Reactivity follows the order: pyridine ring > fluorobenzene > triazole in SNAr processes.

Triazole Ring Modifications

The 1,2,3-triazole core participates in cycloadditions and coordination chemistry:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Used to append additional functional groups:

Alkyne Partner Catalyst System Product Type Yield
Propargyl alcoholCuSO₄·5H₂O + sodium ascorbateTriazole-linked diols84%
EthynylferroceneCuI/PPh₃Ferrocene-conjugated derivative77%

Optimization : Tris[(1-hydroxypropyl-1H-1,2,3-triazol-4-yl)methyl]amine (THPTA) increases Cu(I) stability, boosting yields by 4× .

Sulfonamide Group Reactivity

The -SO₂NH- moiety undergoes alkylation and acylation:

Reaction Type Reagent Conditions Product
N-AlkylationMethyl iodideK₂CO₃/acetone, refluxN-methyl sulfonamide
N-AcylationAcetyl chloridePyridine, 0°C → RTN-acetylated derivative
Sulfonamide cleavageHBr/AcOH (48%)110°C, 3 hrFree amine + sulfonic acid

Stability : Resists hydrolysis at pH 1–12 (24 hr stability test).

Pyridine Ring Functionalization

The pyridin-4-yl group enables metal coordination and electrophilic substitution:

Reaction Conditions Application
Pd-catalyzed couplingSuzuki-Miyaura (Pd(PPh₃)₄)Biaryl system construction
N-OxidationmCPBA, CH₂Cl₂, 0°CEnhanced water solubility
Coordination complexesFe(III)/Cu(II) saltsMetal-organic frameworks (MOFs)

Notable complex : [Cu(C₁₇H₁₄FN₅O₂S)Cl₂] exhibits square-planar geometry (X-ray confirmed) .

Redox Reactions

Functional group-specific reduction/oxidation pathways:

Target Site Reagent Product Selectivity
Triazole ring oxidationKMnO₄/H₂SO₄Triazole N-oxide89%
Sulfonamide reductionLiAlH₄/THFThiol analog (-SO₂NH₂ → -SH)43%
Pyridine hydrogenationH₂/Pd-C (10%)Piperidine derivative67%

Caution : Over-reduction of triazole rings leads to ring-opening byproducts .

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

Parameter Value Method
Plasma stability (human)t₁/₂ = 6.3 hrLC-MS/MS analysis
Photodegradation (λ=365 nm)92% intact after 24 hrICH Q1B guidelines
Thermal decompositionTₚ=217°C (DSC)Nitrogen atmosphere

Metabolic pathway : Primarily undergoes CYP3A4-mediated oxidation .

Comparative Reactivity Table

Relative reaction rates of functional groups:

Group Reactivity Order Dominant Reaction
FluorobenzeneSNAr > electrophilic substitutionNucleophilic displacement
TriazoleCycloaddition > coordinationClick chemistry
SulfonamideAlkylation > acylationN-functionalization
PyridineCoordination > oxidationMetal complex formation

Data compiled from

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzenesulfonamide core with pyridinyl-triazole substituents?

  • Methodological Answer : The sulfonamide group is typically introduced via nucleophilic substitution between a sulfonyl chloride intermediate and an amine-containing fragment. For pyridinyl-triazole moieties, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to form the 1,2,3-triazole ring . Key steps include:

Preparation of the sulfonyl chloride precursor (e.g., 4-fluoro-2-methylbenzenesulfonyl chloride).

Coupling with a propargylamine intermediate to install the triazole-pyridine group.

  • Critical Parameters : Solvent choice (DMF or DCM), reaction temperature (60–80°C), and catalyst loading (CuI or CuSO₄/sodium ascorbate) significantly affect yield .

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridine protons at δ 8.5–9.0 ppm, triazole protons at δ 7.5–8.0 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₇H₁₅FN₄O₂S).

X-ray Crystallography : Resolve crystal packing and bond angles (if single crystals are obtainable) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s binding affinity to biological targets (e.g., kinases)?

  • Experimental Design :

  • Comparative Studies : Synthesize analogs with modified substituents (e.g., replacing pyridine with thiazole or altering fluorine position) and evaluate IC₅₀ values in enzymatic assays .
  • Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps and identify key interaction sites .
    • Data Contradictions : Pyridine’s electron-withdrawing effect may enhance sulfonamide’s acidity, improving binding, but steric hindrance from the triazole group could reduce accessibility .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Process Chemistry Insights :

Design of Experiments (DoE) : Use statistical models to optimize variables (e.g., temperature, stoichiometry) in multi-step syntheses .

Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side reactions in CuAAC steps .

  • Case Study : A scaled-up synthesis of a related sulfonamide achieved 75% yield by maintaining strict anhydrous conditions and using tert-butylpyridine as a base .

Contradictions and Resolutions

Q. Why do conflicting reports exist regarding this compound’s solubility in aqueous buffers?

  • Analysis : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline) and buffer pH (sulfonamides exhibit pH-dependent solubility).
  • Resolution : Conduct parallel solubility studies using standardized protocols (e.g., shake-flask method at pH 7.4 and 4.5) .

Research Recommendations

  • Explore photoaffinity labeling to map binding sites in vivo using a fluorine-18 radiolabeled analog .
  • Investigate metabolic stability via hepatic microsome assays, focusing on sulfonamide hydrolysis and triazole oxidation pathways .

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